molecular formula C16H11NO B3074803 3-Isoquinolin-4-ylbenzaldehyde CAS No. 1023554-10-0

3-Isoquinolin-4-ylbenzaldehyde

Cat. No.: B3074803
CAS No.: 1023554-10-0
M. Wt: 233.26 g/mol
InChI Key: NZYXFDGWNKTOBW-UHFFFAOYSA-N
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Description

3-Isoquinolin-4-ylbenzaldehyde is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of an isoquinoline ring fused to a benzaldehyde moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 3-Isoquinolin-4-ylbenzaldehyde, can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. For example, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces densely functionalized isoquinolines . These methods are designed to maximize yield and minimize reaction times, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Isoquinolin-4-ylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the electron density at specific positions on the isoquinoline ring .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Isoquinolin-4-ylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is utilized in the production of dyes, catalysts, and materials with specific electronic properties.

Comparison with Similar Compounds

    Quinoline: A structural isomer of isoquinoline, quinoline is also a nitrogen-containing heterocyclic compound with significant biological activities.

    Benzaldehyde: While not a heterocyclic compound, benzaldehyde shares the aldehyde functional group with 3-Isoquinolin-4-ylbenzaldehyde.

Uniqueness: this compound is unique due to its combined isoquinoline and benzaldehyde structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

IUPAC Name

3-isoquinolin-4-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXFDGWNKTOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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